Bis(2-hydroxyethyl) adipate
Overview
Description
Bis(2-hydroxyethyl) adipate is an organic compound with the molecular formula C10H18O6. It is an ester derived from the reaction between adipic acid and ethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Bis(2-hydroxyethyl) adipate is primarily used in the synthesis of polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The compound interacts with these prepolymers, affecting their crystalline structure, polymorphism, and hydrolysis degradation .
Mode of Action
The compound is incorporated into the prepolymers through a two-step melt polycondensation method . This process results in the formation of four sequences: butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) . The mean BA sequence length decreases markedly with increasing this compound molar ratio in the feed .
Biochemical Pathways
The incorporation of this compound into the prepolymers affects their thermal properties . It decreases the melting point and crystallinity of the prepolymers . Isothermal crystallization experiments show that an increase in this compound content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .
Result of Action
The introduction of this compound into the prepolymers leads to the formation of polymorphic crystals in tetrapolymers . Pure α-form crystals develop after annealing at 27 °C for one month in PBA . The same annealing conditions lead to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% this compound . This results in a decrease in the crystallinity and an increase in the β-form crystals . Consequently, there is an increase in the elongation at break and a decrease in the modulus of elasticity and yield strength of the samples .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, the rate of hydrolysis degradation in an alkaline solution first increases, then decreases, and finally remains unchanged with increasing the amount of aromatic comonomer . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-hydroxyethyl) adipate is typically synthesized through the esterification of adipic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
HOOC-(CH2)4-COOH+2HO-CH2-CH2-OH→HO-CH2-CH2-OOC-(CH2)4-COO-CH2-CH2-OH+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous reactor where adipic acid and ethylene glycol are fed in stoichiometric amounts. The reaction mixture is heated, and water is continuously removed to drive the reaction to completion. The product is then purified through distillation or crystallization.
Types of Reactions:
Esterification: As mentioned, this compound is formed through esterification.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to adipic acid and ethylene glycol.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Adipic acid and ethylene glycol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Bis(2-hydroxyethyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the synthesis of biodegradable polymers for biomedical applications.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Comparison with Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of adipic acid, used as a plasticizer but with different physical properties due to its longer alkyl chains.
Bis(2-hydroxyethyl) terephthalate: An ester of terephthalic acid, used in the production of polyesters.
Uniqueness: Bis(2-hydroxyethyl) adipate is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications in both aqueous and non-aqueous environments. Its biodegradability also makes it an attractive option for environmentally friendly applications.
Properties
IUPAC Name |
bis(2-hydroxyethyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZKTFHQZNLYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCO)CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40021-83-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10168781 | |
Record name | Bis(2-hydroxyethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-12-5 | |
Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-hydroxyethyl) adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-hydroxyethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-hydroxyethyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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